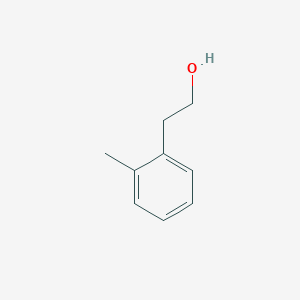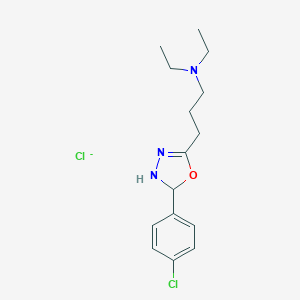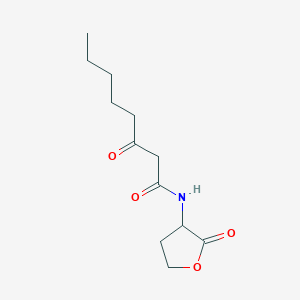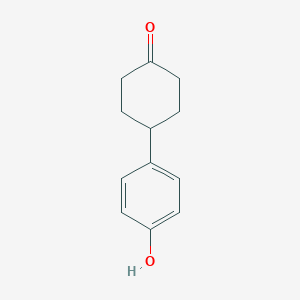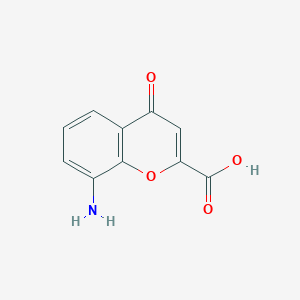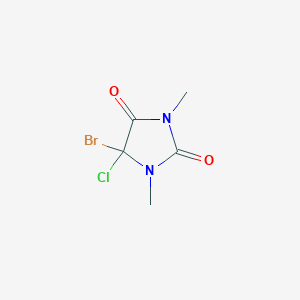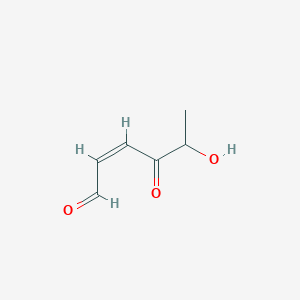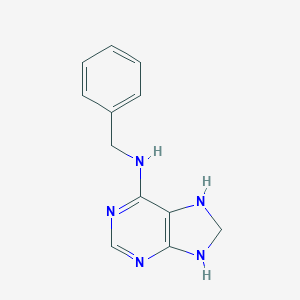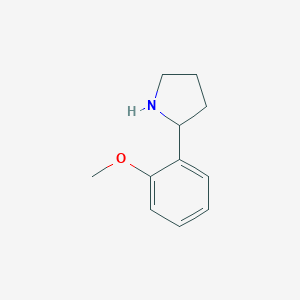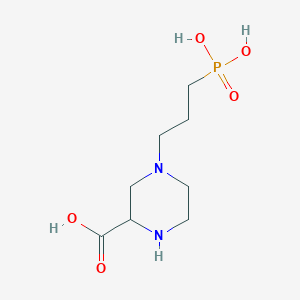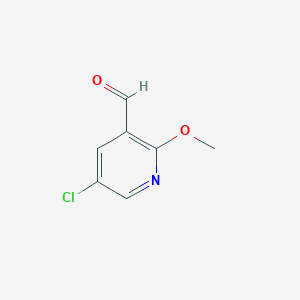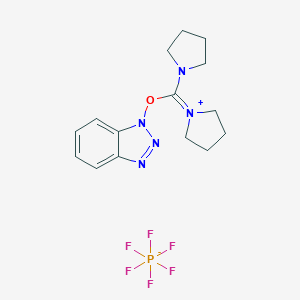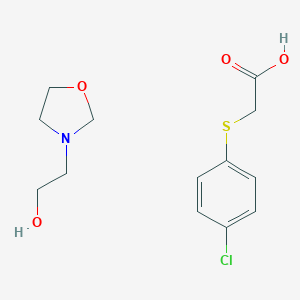
((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1) is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has been found to have potential therapeutic applications due to its unique chemical structure and mechanism of action.
Mecanismo De Acción
The mechanism of action of ((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1) is not fully understood. However, it has been proposed that the compound exerts its biological activity by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). In addition, the compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Efectos Bioquímicos Y Fisiológicos
((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1) has been found to have various biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, the compound has also been found to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. Furthermore, the compound has also been shown to exhibit antimicrobial activity against various microorganisms such as Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1) has several advantages and limitations for lab experiments. One advantage is that the compound is relatively easy to synthesize and purify. In addition, the compound has been found to exhibit low toxicity in vitro and in vivo. However, one limitation of the compound is that it is not very soluble in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of ((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1). One direction is to further investigate the mechanism of action of the compound in order to identify its molecular targets. Another direction is to study the pharmacokinetics and pharmacodynamics of the compound in vivo in order to determine its potential as a therapeutic agent. Additionally, the compound could be further modified in order to improve its solubility and potency. Finally, the compound could be studied for its potential as a drug delivery system for various therapeutic agents.
Métodos De Síntesis
The synthesis of ((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1) involves the reaction of 4-chlorobenzenethiol with chloroacetic acid in the presence of a base such as sodium hydroxide. The resulting product is then treated with ethylene oxide to form the final compound. This method of synthesis has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1) has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and microbial infections. The compound has been found to exhibit anti-inflammatory, antimicrobial, and anticancer activities in vitro and in vivo. In addition, the compound has also been studied for its potential as a drug delivery system due to its unique chemical structure.
Propiedades
Número CAS |
105892-13-5 |
|---|---|
Nombre del producto |
((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1) |
Fórmula molecular |
C13H18ClNO4S |
Peso molecular |
319.8 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)sulfanylacetic acid;2-(1,3-oxazolidin-3-yl)ethanol |
InChI |
InChI=1S/C8H7ClO2S.C5H11NO2/c9-6-1-3-7(4-2-6)12-5-8(10)11;7-3-1-6-2-4-8-5-6/h1-4H,5H2,(H,10,11);7H,1-5H2 |
Clave InChI |
XJQIJANVRFEVNS-UHFFFAOYSA-N |
SMILES |
C1COCN1CCO.C1=CC(=CC=C1SCC(=O)O)Cl |
SMILES canónico |
C1COCN1CCO.C1=CC(=CC=C1SCC(=O)O)Cl |
Otros números CAS |
105892-13-5 |
Sinónimos |
((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



